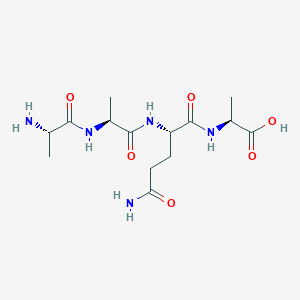
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: alanine, alanine, glutamine, and alanine. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its stability and bioavailability, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of glutamine and the final alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overexpress specific enzymes that facilitate the production of the tetrapeptide. This method is advantageous due to its efficiency and scalability .
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cross-linked peptides, while reduction can yield linear peptides.
科学研究应用
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the production of biopharmaceuticals and as a supplement in cell culture media.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. It can modulate the activity of heat shock proteins (HSPs) and influence the antioxidant system, thereby reducing inflammation and protecting cells under stress conditions . The peptide’s stability and bioavailability enhance its effectiveness in these roles.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, known for its stability and use in medical and nutritional fields.
Glycyl-L-glutamine: Another dipeptide with similar applications but different stability and solubility properties.
Uniqueness
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is unique due to its tetrapeptide structure, which provides enhanced stability and bioavailability compared to dipeptides like L-Alanyl-L-glutamine. This makes it particularly valuable for applications requiring prolonged activity and resistance to degradation .
属性
CAS 编号 |
669710-78-5 |
|---|---|
分子式 |
C14H25N5O6 |
分子量 |
359.38 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N5O6/c1-6(15)11(21)17-7(2)12(22)19-9(4-5-10(16)20)13(23)18-8(3)14(24)25/h6-9H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t6-,7-,8-,9-/m0/s1 |
InChI 键 |
UZECCMMWPSXWGM-JBDRJPRFSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















